(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone
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Description
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C13H16N4OS2 and its molecular weight is 308.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound targets the cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
If it shares a similar mechanism with its structurally related compound, it might interact with cdk2, potentially inhibiting its activity and thus affecting cell cycle progression .
Biochemical Pathways
If it acts similarly to its structurally related compound, it might affect pathways related to cell cycle regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
If it acts similarly to its structurally related compound, it might result in the inhibition of cell cycle progression, potentially leading to the suppression of cell proliferation .
Properties
IUPAC Name |
[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-8-12(20-9(2)14-8)10-7-11(16-15-10)13(18)17-3-5-19-6-4-17/h7H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISPURMOIRIROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.